2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
CAS No.: 231278-12-9
Cat. No.: VC6085355
Molecular Formula: C6H6BrNO2S
Molecular Weight: 236.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 231278-12-9 |
|---|---|
| Molecular Formula | C6H6BrNO2S |
| Molecular Weight | 236.08 |
| IUPAC Name | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2 |
| Standard InChI Key | UROSHBSDTBPGPU-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CSC(=N2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole is C₆H₆BrNO₂S, with a molar mass of 244.1 g/mol. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is substituted at positions 2 and 4. The bromine atom at position 2 enhances electrophilic reactivity, while the 1,3-dioxolane group at position 4 introduces steric and electronic effects that influence solubility and stability .
Key structural features include:
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Bond lengths: The C-Br bond measures 1.89 Å, typical for aryl bromides.
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Dihedral angles: The dioxolane ring adopts a puckered conformation, with a dihedral angle of 25° relative to the thiazole plane .
Spectroscopic Data
Spectroscopic characterization confirms the compound’s structure:
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¹H NMR (400 MHz, CDCl₃): δ 5.98 (s, 1H, dioxolane), 4.15–4.05 (m, 4H, OCH₂), 7.32 (s, 1H, thiazole-H).
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¹³C NMR (100 MHz, CDCl₃): δ 104.5 (dioxolane C), 152.3 (thiazole C2), 126.7 (thiazole C4), 66.2 (OCH₂) .
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IR (KBr): 2980 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).
Synthesis and Functionalization
Halogen Dance and Lithiation
A high-yield synthesis involves halogen dance reactions starting from 2-bromo-5-(1,3-dioxolan-2-yl)thiazole. Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) induces bromine migration from position 5 to 2, followed by iodination or carboxylation :
This method achieves 92% yield for iodinated products and 71% yield for desilylated intermediates .
Alternative Routes
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Cyclocondensation: Reaction of α-bromoketones with thiourea derivatives in ethanol under reflux.
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Metal-catalyzed cross-coupling: Palladium-mediated carbonylation introduces ester groups at position 4 (e.g., methyl carboxylate) .
Post-Synthetic Modifications
The bromine atom facilitates further functionalization:
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Suzuki coupling: Introduces aryl groups using Pd catalysts.
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Nucleophilic substitution: Reacts with amines or thiols to form C-N or C-S bonds.
Chemical Reactivity and Mechanisms
Electrophilic Reactivity
The bromine atom acts as a leaving group, enabling:
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Nucleophilic aromatic substitution (SNAr): Reacts with amines (e.g., aniline) in DMF at 100°C.
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Radical reactions: Forms C-C bonds under UV light with initiators like AIBN .
Dioxolane Ring Opening
Acidic hydrolysis (HCl/H₂O) cleaves the dioxolane to yield a ketone, enhancing solubility for biological assays:
Biological Activities and Applications
Antimicrobial Properties
In screens against E. coli and S. aureus, derivatives exhibit MIC values of 2–8 µg/mL, outperforming ampicillin (MIC = 16 µg/mL) . The mechanism involves:
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Enzyme inhibition: Binding to bacterial DNA gyrase (IC₅₀ = 1.2 µM).
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Membrane disruption: Increased permeability observed via fluorescent dye leakage .
Material Science Applications
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Liquid crystals: The dioxolane moiety promotes mesophase stability (ΔT = 45°C) .
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Coordination polymers: Acts as a ligand for Cu(II) nodes, forming porous networks with 450 m²/g surface area .
Comparative Analysis with Structural Analogs
| Compound | Key Features | Biological Activity (IC₅₀) |
|---|---|---|
| 2-Bromo-4-methylthiazole | Lacks dioxolane; lower solubility | MIC = 32 µg/mL (E. coli) |
| 4-(Dioxolan)thiazole | No bromine; inert in SNAr | Inactive |
| 5-Bromo-2-(dioxolan)thiazole | Isomeric bromine position | IC₅₀ = 8.7 µM (MCF-7) |
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